4-(2-呋喃基)-2-嘧啶硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

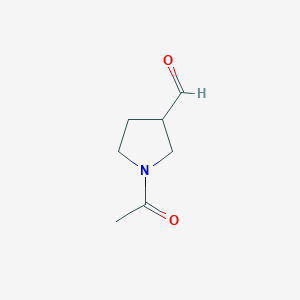

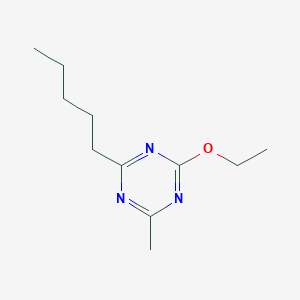

The synthesis of 4-(2-Furyl)-2-pyrimidinethiol and its derivatives is often achieved through the reaction of 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides with symmetrically substituted acetylenes. This process involves 1,3-dipolar cycloaddition reactions, generating new furyl- and thienyl-substituted pyrrolo[1,2-c]-pyrimidine derivatives. These reactions are facilitated by generating the pyrimidinium ylides in situ from corresponding quaternary salts in the presence of triethylamine or an epoxide, with the structures of the resulting compounds confirmed through IR and 1H-NMR spectroscopy (Iuhas et al., 2002).

Molecular Structure Analysis

The molecular structure of 4-(2-Furyl)-2-pyrimidinethiol derivatives has been elucidated using various spectroscopic techniques. For instance, the molecular structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine reveals that molecules of this compound are essentially planar and form dimers via hydrogen bonds in the crystal structure, indicating π–π stacking interactions that could influence its chemical reactivity and physical properties (Bukhari et al., 2008).

Chemical Reactions and Properties

4-(2-Furyl)-2-pyrimidinethiol undergoes various chemical reactions, including electrophilic substitution and cycloaddition reactions. These reactions can significantly alter its chemical structure and properties, leading to the formation of compounds with potential pharmacological activities. For example, its furyl and pyrimidinyl groups can participate in the synthesis of pyrrolo[1,2-c]pyrimidine compounds, which are evaluated for their topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines (Basnet et al., 2010).

Physical Properties Analysis

The physical properties of 4-(2-Furyl)-2-pyrimidinethiol derivatives, such as solubility, melting point, and stability, are crucial for their application in different chemical processes and formulations. These properties are often determined experimentally and can vary significantly depending on the specific substituents present on the furyl and pyrimidinyl rings.

Chemical Properties Analysis

The chemical properties of 4-(2-Furyl)-2-pyrimidinethiol, including its reactivity towards various chemical reagents, stability under different conditions, and potential as a precursor for synthesizing more complex molecules, are of significant interest. Its ability to undergo reactions such as nitration, bromination, and cycloaddition highlights its versatility in organic synthesis. Furthermore, density functional theory (DFT) modeling of its derivatives provides insights into their charge transfer materials, indicating potential applications in materials science (Siddiqui & Abdullah, 2018).

科学研究应用

嘧啶鎓叶立德的合成和稳定性

嘧啶鎓叶立德,包括 4-(2-呋喃基)-嘧啶鎓叶立德,已通过涉及 4-(2-呋喃基)-嘧啶的反应合成。这些化合物通过季铵化反应形成,并用碱处理以获得叶立德。二嘧啶并吡嗪二聚体被识别为这些叶立德的失活产物,展示了它们进一步化学转化的潜力(Iuhas 等,2001)。

环加成反应中的区域化学

涉及 4-(2-呋喃基)-嘧啶鎓叶立德的 [3+2] 双极环加成反应的区域化学性已被探索。这些反应产生新的呋喃基取代化合物,并通过 NMR 和 IR 光谱进行结构确认。该研究应用微扰和前沿轨道理论来阐明这些反应中观察到的区域选择性,展示了在复杂有机化合物的合成中可实现的细微控制(Iuhas 等,2001)。

吡咯并[1,2-c]嘧啶的合成

呋喃基和噻吩基取代的吡咯并[1,2-c]-嘧啶的新衍生物已通过 1,3-偶极环加成反应合成。这些合成涉及 4-(2-呋喃基)-嘧啶鎓叶立德,旨在扩展基于嘧啶的化合物的库,这些化合物在化学和材料科学的各个领域具有潜在应用(Iuhas 等,2002)。

电荷转移材料建模

4,6-二(2-呋喃基)嘧啶衍生物已被建模为其作为有效电荷转移材料的潜力。通过延长 π 骨架并应用推拉策略,研究人员旨在减小 HOMO-LUMO 能隙,从而增强分子内电荷转移。这项研究预计这些衍生物可以与五苯并菲等传统材料相媲美,表明它们在电子和光伏器件中具有应用潜力(Siddiqui 和 Abdullah,2018)。

杂双芳基的构象分析

4-(2'-呋喃基)嘧啶系统在溶液中的构象行为已使用天然 DNA 进行研究。这项研究提供了对这些系统平面构象的见解,有助于理解它们的结构性质和潜在的反应模式(Strekowski 等,1986)。

作用机制

Target of Action

Compounds with similar structures, such as nitrofurans, have been found to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway of glucose metabolism, and its inhibition can have therapeutic effects in conditions like diabetic complications .

Mode of Action

Similar compounds, such as fluorouracil, act by inhibiting enzymes like thymidylate synthase, thereby blocking the synthesis of the pyrimidine thymidylate, a nucleotide required for dna replication . This suggests that 4-(2-Furyl)-2-pyrimidinethiol might interact with its targets in a similar manner, leading to changes at the molecular level that affect cellular functions.

Biochemical Pathways

Furfural, a compound structurally related to 4-(2-furyl)-2-pyrimidinethiol, can be converted into bio-chemicals through chemo- and bio-catalysis . This suggests that 4-(2-Furyl)-2-pyrimidinethiol might also interact with various biochemical pathways, leading to downstream effects that influence cellular functions.

Action Environment

The action, efficacy, and stability of 4-(2-Furyl)-2-pyrimidinethiol can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with its targets . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.

未来方向

属性

IUPAC Name |

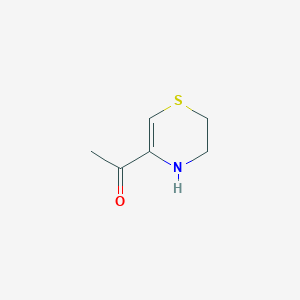

6-(furan-2-yl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c12-8-9-4-3-6(10-8)7-2-1-5-11-7/h1-5H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXHXJRIPUVEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384978 |

Source

|

| Record name | 4-(2-Furyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-pyrimidinethiol | |

CAS RN |

190579-95-4 |

Source

|

| Record name | 4-(2-Furyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)